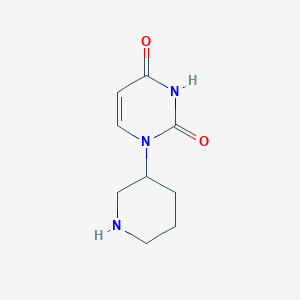

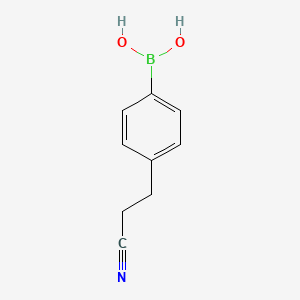

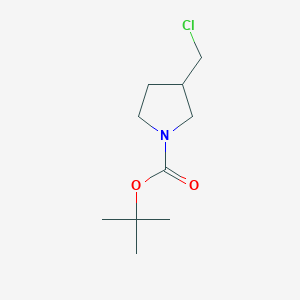

![molecular formula C8H13NO2 B1463679 6-Azaspiro[2.5]octane-1-carboxylic acid CAS No. 1242028-68-7](/img/structure/B1463679.png)

6-Azaspiro[2.5]octane-1-carboxylic acid

Vue d'ensemble

Description

“6-Azaspiro[2.5]octane-1-carboxylic acid” is a chemical compound with the molecular formula C8H13NO2 . It is also known as 6-azaspiro [2.5]octane-1-carboxylic acid hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13NO2.ClH/c10-7(11)6-5-8(6)1-3-9-4-2-8;/h6,9H,1-5H2,(H,10,11);1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 191.66 .Applications De Recherche Scientifique

Synthesis of Novel Compounds

- 6-Azaspiro[2.5]octane derivatives have been utilized in the synthesis of novel compounds. For instance, an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative facilitated the synthesis of novel 5-substituted 2-azabicyclo[3.1.0]hexanes (Adamovskyi et al., 2014).

Role in Peptide Synthesis

- Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, derived from 6-Azaspiro[2.5]octane, have shown potential as new dipeptide synthons in peptide synthesis. This is exemplified by the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate (Suter et al., 2000).

Application in Drug Synthesis

- 6-Azaspiro[2.5]octane derivatives have been effectively used in the synthesis of key intermediates for drugs. For example, the synthesis of the C-10 substituent of DV-7751, a novel quinolone carboxylic acid, employed 8-amino-6-benzyl-6-azaspiro[3.4]octane (Miyadera et al., 2000).

In Electrophilic Amination Reactions

- 1-Oxa-2-azaspiro[2.5]octane has been studied for its potential in electrophilic amination of C-H-acidic compounds, indicating its versatility in organic synthesis (Andreae et al., 1992).

Synthesis of Amino Acids Analogues

- 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid, a derivative of 6-Azaspiro[2.5]octane, has been synthesized and explored as a part of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

In Cycloaddition Reactions

- The role of 6-Azaspiro[2.5]octane derivatives in cycloaddition reactions has been demonstrated, where these compounds have been used to synthesize spiro compounds combining β-lactam and 1,3-dioxolan-4-one structures (Tsuno et al., 2006).

Reactions with O-Centered Nucleophiles

- Research has explored the reactions of 6-Azaspiro[2.5]octane derivatives with primary aliphatic alcohols, leading to the formation of various complex organic compounds (Kayukova et al., 2006).

In Cancer Treatment Research

- Certain 6-Azaspiro[2.5]octane derivatives have been identified as potent, selective inhibitors in cancer treatment, particularly in targeting human epidermal growth factor receptor-2 (HER-2) sheddase (Yao et al., 2007).

Application in Cognition Research

- A series of azaspiro[2.5]octane carboxamide-based compounds have been developed as histamine-3 receptor antagonists with demonstrated efficacy in a mouse model of cognition (Brown et al., 2014).

NMR Spectroscopy Studies

- 1-Oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives have been analyzed using NMR spectroscopy, providing valuable insights into their structural and conformational properties (Montalvo-González et al., 2012).

Drug Discovery Modules

- Thia/oxa-azaspiro[3.4]octanes, synthesized using 6-Azaspiro[2.5]octane derivatives, have been proposed as multifunctional modules for drug discovery, demonstrating their potential in the pharmaceutical industry (Li et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with the glucagon-like peptide-1 (glp-1) receptor .

Mode of Action

Compounds that interact with the glp-1 receptor typically stimulate insulin release .

Biochemical Pathways

Activation of the glp-1 receptor can lower plasma glucose levels, delay gastric emptying, increase satiety, and suppress food intake .

Result of Action

Activation of the glp-1 receptor can afford weight loss in humans .

Analyse Biochimique

Biochemical Properties

6-Azaspiro[2.5]octane-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound can impact gene expression by either upregulating or downregulating specific genes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for these pathways, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of the cell, affecting energy production and other vital processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within certain tissues can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .

Propriétés

IUPAC Name |

6-azaspiro[2.5]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-7(11)6-5-8(6)1-3-9-4-2-8/h6,9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWUPWROVTYRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

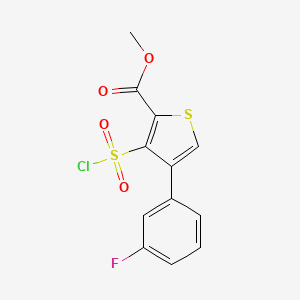

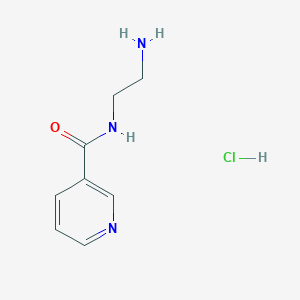

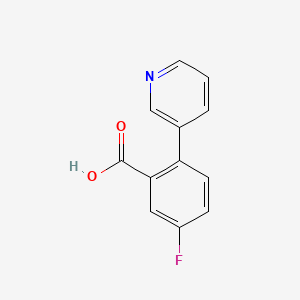

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate](/img/structure/B1463607.png)

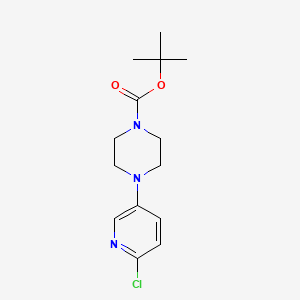

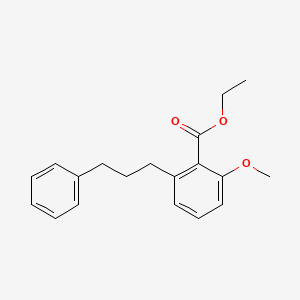

![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)

![2-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B1463618.png)